molecular formula C8H7N3O B1500802 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone CAS No. 52090-62-7

1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Cat. No.: B1500802
CAS No.: 52090-62-7
M. Wt: 161.16 g/mol
InChI Key: RFMDLNQOSJSKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethanone is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with an acetyl group. Its molecular formula is C₈H₇N₃O (MW: 161.16 g/mol), and it serves as a critical intermediate in medicinal chemistry and materials science due to its reactivity and ability to modulate electronic properties . The compound’s structure allows for diverse functionalization, making it valuable for synthesizing bioactive molecules, agrochemicals, and functional materials .

Biological Activity

1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a pyrazolo[4,3-b]pyridine moiety, which is known for its pharmacological significance. The synthesis of this compound typically involves several synthetic routes that utilize readily available precursors. For example, an efficient method for synthesizing pyrazolo[4,3-b]pyridines has been developed that combines nucleophilic substitution and cyclization reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridines and their derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can enhance biological activity .

Antimicrobial Activity

In vitro evaluations have shown that pyrazolo derivatives exhibit antimicrobial properties against a range of pathogens. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound and its analogs could serve as promising candidates for developing new antimicrobial agents.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of pyrazolo[4,3-b]pyridine derivatives in an orthotopic breast cancer mouse model. The results indicated that these compounds inhibited tumor growth significantly without systemic toxicity, suggesting their potential as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various pyrazolo derivatives. The most active compounds were tested against multiple bacterial strains, demonstrating strong bactericidal effects and the ability to inhibit biofilm formation . This case underlines the therapeutic potential of these compounds in treating bacterial infections.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
Anticancer Inhibits proliferation in various cancer cell lines
Antimicrobial Effective against pathogenic bacteria with low MIC values
Anti-inflammatory Potential to reduce inflammation based on structural analogs
Cytotoxicity Exhibits selective toxicity towards cancer cells over normal cells

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the molecule undergoes oxidation under controlled conditions.

Reagent Conditions Product Yield
KMnO₄ (acidic medium)Reflux, 6–8 h1-(1H-pyrazolo[4,3-b]pyridin-1-yl)acetic acid72%
CrO₃/H₂SO₄Room temperature, 24 hSame as above65%

Key Findings :

  • Oxidation primarily targets the acetyl group, converting it to a carboxylic acid without disrupting the pyrazolopyridine core.

  • Strong acidic conditions stabilize intermediates but may reduce yields due to side reactions.

Reduction Reactions

The carbonyl group is selectively reduced to secondary alcohols or amines.

Reagent Conditions Product Yield
NaBH₄/MeOH0°C, 2 h1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanol85%
LiAlH₄/THFReflux, 4 hSame as above78%
H₂/Pd-C60 psi, EtOH, 12 h1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethaneamine63%

Mechanistic Insight :

  • Sodium borohydride selectively reduces the ketone to an alcohol, while catalytic hydrogenation yields amines via reductive amination pathways.

Nucleophilic Substitution

The pyridine nitrogen and acetyl group participate in substitution reactions.

3.1. Aromatic Substitution

Reagent Position Product Yield
Cl₂/FeCl₃C44-Chloro-1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone58%
HNO₃/H₂SO₄C55-Nitro derivative49%

3.2. Acetyl Group Substitution

Reagent Conditions Product Yield
NH₂NH₂/EtOHReflux, 3 hHydrazone derivative81%
R-OH/H⁺Acid catalysis, 12 hEster analogs70%

Notable Trends :

  • Electrophilic substitution favors the C4 position due to electron-deficient pyridine ring .

  • Hydrazine forms stable hydrazones, enabling further cyclization into bioactive heterocycles .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems.

Reagent Conditions Product Yield
POCl₃/110°CSolvent-free, 2 hPyrazolo[3,4-b:3',4'-d]pyridin-2-one68%
ZrCl₄/DMF95°C, 16 h4-Substituted dipyrazolo derivatives74%

Mechanism :

  • Gould–Jacobs-type cyclization with POCl₃ forms chlorinated intermediates, which undergo intramolecular ring closure .

  • Zirconium chloride catalyzes tandem cyclization–aromatization steps in DMF .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyridine ring.

Reagent Conditions Product Yield
Ar-B(OH)₂/Pd(PPh₃)₄THF, 80°C, 12 hC6-aryl derivatives55%
Alkyne/CuISonogashira conditionsEthynyl-substituted analogs60%

Applications :

  • Suzuki–Miyaura couplings introduce aryl groups for tuning electronic properties.

  • Sonogashira reactions enable access to conjugated systems for optoelectronic studies.

Stability and Degradation

The compound degrades under harsh conditions:

Condition Observation Half-Life
pH < 2Hydrolysis of acetyl group12 h
UV light (254 nm)Ring-opening decomposition3 h

Recommendations :

  • Store in neutral, anhydrous environments at –20°C to prevent hydrolysis.

Q & A

Q. What are the established synthetic methodologies for 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves cyclocondensation of pyridine precursors with hydrazines or cross-coupling reactions such as Suzuki-Miyaura for aryl substitutions. For example, starting from 3-aminopyridine derivatives, cyclization with hydrazine hydrate under reflux in ethanol yields the pyrazolo-pyridine core. Reaction conditions (temperature, pH, and solvent polarity) critically affect regioselectivity and purity. Optimized protocols recommend controlled heating (70–90°C) and inert atmospheres to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound using advanced analytical techniques?

Basic
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positioning (e.g., pyrazole vs. pyridine ring proton shifts).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C8_8H7_7N3_3O, [M+H]+^+ = 162.0662).
  • X-ray Crystallography : Resolves ambiguities in bond lengths and angles. The SHELX suite (e.g., SHELXL) refines crystal structures, particularly for handling high-resolution or twinned data .

Q. What biological activity profiles have been reported for this compound, and what experimental models are used to assess its therapeutic potential?

Basic
The compound exhibits kinase inhibition (e.g., ERK, BRAF) and antitumor activity. Standard assays include:

  • In vitro : Enzyme inhibition assays (IC50_{50} determination) using purified kinases.
  • In vivo : BRAF V600E xenograft models in mice, where tumor regression is monitored via caliper measurements and immunohistochemistry .

Q. How do structural modifications at the pyrazolo-pyridine core impact biological activity, and what SAR insights guide optimization?

Advanced
Substituents at positions 3 and 5 significantly modulate activity:

  • Electron-withdrawing groups (e.g., -CF3_3 at position 3) enhance kinase binding affinity by stabilizing hydrogen bonds.
  • Hydroxyl or methoxy groups at position 5 improve solubility but may reduce membrane permeability.
    SAR studies prioritize trifluoromethyl or halogens for potency and methyl groups for metabolic stability. Computational docking (e.g., AutoDock Vina) identifies optimal substituent orientations in binding pockets .

Q. How can crystallographic data resolve contradictions in reported binding modes or activity data?

Advanced
X-ray crystallography with SHELXL refines ligand-protein complexes to validate binding interactions. For example, resolving discrepancies in ERK inhibition involves:

Co-crystallizing the compound with ERK.

Refining data with SHELXL to map hydrogen bonds (e.g., pyrazole N-H with Glu71).

Comparing B-factors to assess binding site flexibility. This approach clarifies whether activity variations arise from crystallization artifacts or true binding differences .

Q. What strategies mitigate off-target effects in mechanistic studies of this compound?

Advanced

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., DiscoverX) to identify off-target inhibition.
  • CRISPR Knockdown : Validate target specificity by comparing effects in wild-type vs. ERK/BRAF-knockout cell lines.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies changes in downstream signaling proteins .

Q. How do researchers address discrepancies in reported IC50_{50}50​ values across studies?

Advanced

  • Assay Standardization : Use identical buffer conditions (pH 7.4, 1 mM ATP) and recombinant kinase batches.
  • Orthogonal Validation : Confirm activity via SPR (Surface Plasmon Resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products .

Q. What computational methods predict the compound’s ADMET properties, and how reliable are these models?

Advanced

  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions.
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess metabolic stability by simulating liver microsome interactions.
  • Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests) .

Q. What synthetic routes enable large-scale production while maintaining regiochemical fidelity?

Advanced

  • Flow Chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses (e.g., Suzuki couplings followed by cyclization).
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yield (85% vs. 60%).
  • DoE (Design of Experiments) : Statistically optimizes parameters (temperature, catalyst loading) to minimize byproducts .

Q. How is the compound’s mechanism of action validated in complex biological systems?

Advanced

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., MAPK pathway downregulation).
  • Metabolomics : LC-MS tracks metabolite changes (e.g., ATP depletion in BRAF-mutant cells).
  • In Vivo Imaging : Bioluminescence monitors tumor regression kinetics in real-time .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers in the Pyrazolo-Pyridine Series

Positional isomers of pyrazolo-pyridine derivatives exhibit distinct physicochemical and biological properties due to variations in substituent placement. Key examples include:

Compound Name CAS No. Molecular Formula Substituent Position Key Properties/Applications Reference
1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone 1256787-55-9 C₈H₇N₃O Acetyl at C1, H at C6 Higher reactivity in nucleophilic substitutions
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone 889451-31-4 C₈H₇N₃O Acetyl at C3 Enhanced π-stacking in crystal structures
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone 76006-01-4 C₉H₉N₃O Methyl at C5 Improved metabolic stability in drug design

Key Findings :

  • Electronic Effects: The acetyl group’s position influences electron distribution.
  • Synthetic Utility: Brominated derivatives like 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS 1383735-65-6) are preferred for cross-coupling reactions due to bromine’s leaving-group efficiency .

Heterocycle-Modified Analogs

Replacing the pyrazole ring with other heterocycles alters reactivity and applications:

Compound Name Core Structure Molecular Formula Key Differences Applications Reference
1-(1H-[1,2,3]Triazolo[4,5-b]pyridin-1-yl)ethanone Triazolo[4,5-b]pyridine C₇H₅N₅O Triazole ring increases thermal stability Photovoltaic materials
1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Pyrrolo[2,3-b]pyridine C₉H₇IN₂O Iodine substituent enhances halogen bonding Radiolabeling probes

Key Findings :

  • Biological Activity : Triazolo-pyridine analogs show higher metabolic stability compared to pyrazolo-pyridines, making them superior candidates for kinase inhibitors .
  • Halogen Effects : Iodine-substituted analogs (e.g., CAS 443729-67-7) are used in radiopharmaceuticals due to iodine’s isotopic properties .

Substituent-Driven Functional Comparisons

Substituents like halogens, methyl, or methoxy groups significantly impact chemical behavior:

Compound Name Substituent LogP Hazard Profile (GHS) Key Applications Reference
1-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone Br at C6 1.2 H302 (acute toxicity) Suzuki-Miyaura coupling
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone CH₃ at C5 1.5 H315 (skin irritation) Anticancer lead optimization
1-[4-(4-Chloro-3-methoxyphenyl)-piperazinyl] analog Cl, OCH₃ 2.8 H319 (eye irritation) CNS-targeting ligands

Key Findings :

  • Safety : Brominated derivatives require careful handling due to acute toxicity risks, whereas methylated analogs are generally safer .

Preparation Methods

General Synthetic Strategies for Pyrazolo[4,3-b]pyridine Derivatives

Pyrazolo[4,3-b]pyridines are typically synthesized via condensation reactions involving pyrazole precursors and pyridine or pyridine-like building blocks. The key synthetic approaches include:

  • Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds or α-Haloketones
    This method involves the reaction of 5-aminopyrazole derivatives with α-haloketones or 1,3-dicarbonyl compounds to form the fused pyrazolo-pyridine ring system. Alkylation or acylation at the nitrogen can then introduce the ethanone substituent.

  • Cyclocondensation Reactions Under Acidic Conditions
    Acid-catalyzed cyclizations using acetic acid or other acids under oxygen or air atmosphere have been reported to efficiently form pyrazolo-fused pyridines in good yields. For example, a reaction of N-amino-2-imino-pyridine with ethyl acetoacetate in ethanol containing acetic acid at 130 °C under O2 atmosphere yields pyrazolo[1,5-a]pyridines with high efficiency, which can be adapted for pyrazolo[4,3-b]pyridine systems.

  • Microwave-Assisted Solvent-Free Cyclizations
    Microwave irradiation has been used to accelerate the cyclization of pyrazole derivatives with aldehydes or nitriles, providing rapid access to pyrazolopyridines with good yields and purity. This method is advantageous for its environmental and time efficiency.

Specific Preparation of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

While direct literature reports specifically naming the preparation of this compound are limited, the compound can be synthesized by adapting established protocols for pyrazolo[4,3-b]pyridine derivatives:

Starting Material Preparation

Acetylation at N1 Position

  • The amino or pyrazole nitrogen can be acylated using acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions to introduce the ethanone group at the N1 position. This step is generally carried out in an inert solvent like dichloromethane or ethanol with a base such as triethylamine to scavenge the released acid.

Cyclization and Purification

  • The cyclization to form the fused pyrazolo[4,3-b]pyridine ring system can be achieved by heating the reaction mixture under reflux or microwave irradiation, often in the presence of acid catalysts like acetic acid or p-toluenesulfonic acid, under oxygen or air atmosphere to improve yields.

  • The product is typically purified by recrystallization from appropriate solvents or by chromatographic methods.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation of aminopyrazole Ethyl acetoacetate, acetic acid (6 equiv), ethanol 130 °C, O2 atm 18 hours 74-94 Yield depends on acid equiv. and atmosphere
Acetylation at N1 Acetyl chloride or acetic anhydride, base 0-25 °C 2-4 hours 70-85 Performed in dichloromethane or ethanol
Microwave-assisted cyclization Pyrazole derivative + aldehyde, solvent-free 150-250 °C 10-15 min 79-91 Rapid, environmentally friendly

Analytical and Spectroscopic Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for methyl protons of the ethanone group appear as singlets near 2.1–2.3 ppm in ^1H NMR, confirming acetylation at the nitrogen. Aromatic and heterocyclic protons show distinct multiplets in the 7.0–9.0 ppm range.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula of this compound and its derivatives.

  • Melting Points and Purity : Recrystallized products typically show sharp melting points indicative of high purity, e.g., 78–79 °C for related aminopyrazole intermediates.

Summary of Key Research Findings

  • The presence of oxygen atmosphere and appropriate acid concentration significantly enhances the yield of pyrazolo-fused pyridine derivatives.

  • Microwave-assisted solvent-free synthesis offers a rapid, high-yielding alternative to traditional heating methods, reducing reaction times from hours to minutes.

  • Alkylation or acylation at the pyrazole nitrogen is a crucial step for introducing ethanone functionality, which can be optimized for yield and selectivity by varying reagent stoichiometry and reaction conditions.

Properties

IUPAC Name

1-pyrazolo[4,3-b]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-4-9-7(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDLNQOSJSKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665894
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-62-7
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-methylpyridine (1.0 g, 9.25 mmol) in CHCl3 (24 ml) at 0° C. was slowly added acetic anhydride (2.0 ml, 21.3 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. Potassium acetate (272 mg, 2.77 mmol) was added followed by slow addition of isoamyl nitrite (2.7 ml, 19.9 mmol). The reaction mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature and concentrated. The residue was dissolved in EtOAc and washed with water, sat'd NaHCO3 and brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 20% to 100% EtOAc/heptane to give 973 mg (65%) of 1-pyrazolo[4,3-b]pyridin-1-yl-ethanone as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Potassium acetate
Quantity
272 mg
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.